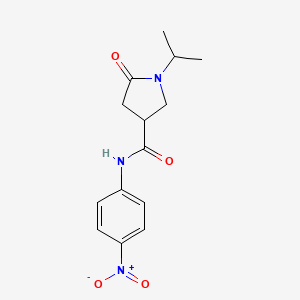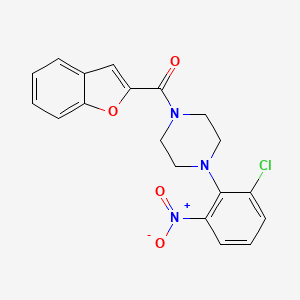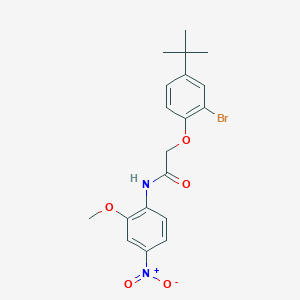![molecular formula C17H16N6O3S B4108844 N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4108844.png)
N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide
Descripción general
Descripción
N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide, also known as NPB, is a chemical compound that has gained significant attention in the field of scientific research. NPB is a tetrazole-based compound that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide is not fully understood. However, studies have suggested that N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide exerts its biological effects by modulating the activity of various proteins, including ion channels and enzymes. N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide has been shown to inhibit the activity of voltage-gated sodium channels and calcium channels, which are involved in the regulation of neuronal excitability. N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide has also been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide exhibits potent cytotoxic activity against various cancer cell lines. N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide has also been shown to modulate the activity of various ion channels and enzymes, which are involved in the regulation of various cellular processes. In vivo studies have shown that N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide exhibits analgesic and anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide in lab experiments include its potent cytotoxic activity against various cancer cell lines, its ability to selectively label proteins and study their interactions with other proteins, and its ability to modulate the activity of various ion channels and enzymes. The limitations of using N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide. One direction is to further study the mechanism of action of N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide and its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Another direction is to develop more potent and selective analogs of N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide for use in lab experiments and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide in animal models and humans.
Aplicaciones Científicas De Investigación
N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide has been studied for its potential use as an anticancer agent. Studies have shown that N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In biochemistry, N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide has been studied for its potential use as a tool for studying protein-protein interactions. Studies have shown that N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide can be used to selectively label proteins and study their interactions with other proteins. In pharmacology, N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide has been studied for its potential use as a modulator of ion channels. Studies have shown that N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide can modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels.
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-2-15(16(24)18-12-7-6-10-14(11-12)23(25)26)27-17-19-20-21-22(17)13-8-4-3-5-9-13/h3-11,15H,2H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYYFARKJASXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])SC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-isopropoxy-N-{[(4-methyl-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4108772.png)
![3-amino-6-oxo-2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B4108787.png)

![N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B4108811.png)
![3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4108816.png)

![4-{4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B4108819.png)
![5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4108827.png)

![1-(2-chloro-6-nitrophenyl)-4-[(4-cyclohexylphenoxy)acetyl]piperazine](/img/structure/B4108850.png)
![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4108858.png)
![4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4108859.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4108865.png)